molecular formula C22H21ClN6O4 B11990861 8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11990861
M. Wt: 468.9 g/mol
InChI Key: FJYOJWDTHYFVMA-BHGWPJFGSA-N
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Description

8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups, including a benzylidenehydrazinyl group, a chlorophenoxy group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzylidenehydrazinyl and chlorophenoxy groups through condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.

Properties

Molecular Formula

C22H21ClN6O4

Molecular Weight

468.9 g/mol

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C22H21ClN6O4/c1-28-19-18(20(31)26-22(28)32)29(12-16(30)13-33-17-9-7-15(23)8-10-17)21(25-19)27-24-11-14-5-3-2-4-6-14/h2-11,16,30H,12-13H2,1H3,(H,25,27)(H,26,31,32)/b24-11+

InChI Key

FJYOJWDTHYFVMA-BHGWPJFGSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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